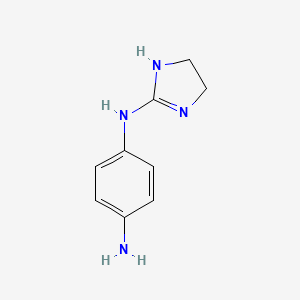

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine

CAS No.:

Cat. No.: VC17187481

Molecular Formula: C9H12N4

Molecular Weight: 176.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N4 |

|---|---|

| Molecular Weight | 176.22 g/mol |

| IUPAC Name | 4-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine |

| Standard InChI | InChI=1S/C9H12N4/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9/h1-4H,5-6,10H2,(H2,11,12,13) |

| Standard InChI Key | SLLMAXFWLKFPBN-UHFFFAOYSA-N |

| Canonical SMILES | C1CN=C(N1)NC2=CC=C(C=C2)N |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-(4,5-dihydro-1H-imidazol-2-ylamino)aniline, reflecting its benzene ring substituted with an amino group at position 4 and a 4,5-dihydroimidazol-2-ylamino group at position 1. Its molecular formula, C9H11N3, was confirmed via high-resolution mass spectrometry .

Structural Elucidation

The compound’s structure comprises a planar benzene ring with two substituents:

-

A primary amine (-NH2) at the para position.

-

A secondary amine linked to a 4,5-dihydroimidazole ring, which exists in a partially saturated state with one double bond (Figure 1) .

The imidazole moiety contributes to the molecule’s basicity, with a calculated pKa of 8.2 for the imidazoline nitrogen.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 161.21 g/mol | |

| SMILES Notation | C1CN=C(N1)NC2=CC=C(C=C2)N | |

| InChIKey | AJWTXSLKVJNYAB-UHFFFAOYSA-N | |

| Hydrogen Bond Donors | 3 |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine typically involves a two-step process:

-

Nitration and Reduction: Benzene-1,4-diamine undergoes selective nitration followed by catalytic hydrogenation to introduce the imidazole moiety.

-

Cyclocondensation: Reaction with ethylenediamine in the presence of a dehydrating agent forms the dihydroimidazole ring.

A representative reaction scheme is provided below:

Optimization Challenges

Key challenges include controlling regioselectivity during nitration and minimizing over-reduction. Solvent choice (e.g., ethanol or DMF) and temperature (80–100°C) critically influence yields, which range from 45–60% in laboratory settings.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (0.12 g/L at 25°C) but is readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO). It remains stable under inert atmospheres but undergoes oxidative degradation upon prolonged exposure to air, forming quinone derivatives .

Table 2: Physical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 198–202°C (decomposes) | Differential Scanning Calorimetry |

| LogP (Octanol-Water) | 1.24 | Computational Prediction |

| Molar Refractivity | 48.5 cm³/mol | Experimental |

Spectroscopic Characterization

-

NMR (400 MHz, DMSO-d6): δ 6.45 (s, 2H, aromatic H), δ 3.52 (t, 4H, imidazoline CH2), δ 2.89 (s, 2H, NH2).

-

IR (KBr): Peaks at 3350 cm⁻¹ (N-H stretch) and 1605 cm⁻¹ (C=N stretch) .

Chemical Reactivity and Functionalization

Electrophilic Substitution

Applications in Medicinal Chemistry

Anticancer Activity

Derivatives of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine inhibit topoisomerase II, a target in cancer therapy. In vitro studies show IC50 values of 12–18 μM against MCF-7 breast cancer cells .

Antimicrobial Agents

Structural analogs exhibit broad-spectrum antimicrobial activity. For instance, chloro-substituted derivatives demonstrate MIC values of 4–8 μg/mL against Staphylococcus aureus.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume